molecular formula C8H3BrClF3O B14757876 1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone

1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B14757876
M. Wt: 287.46 g/mol
InChI Key: PMUFFNALIWJXTH-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-bromo-6-chloro-2-fluorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenyl)methanol
  • 3-Bromo-6-chloro-2-fluorophenacyl bromide
  • 2-Bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone

Uniqueness

1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of two difluoro groups attached to the ethanone moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

IUPAC Name

1-(3-bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrClF3O/c9-3-1-2-4(10)5(6(3)11)7(14)8(12)13/h1-2,8H

InChI Key

PMUFFNALIWJXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)C(F)F)F)Br

Origin of Product

United States

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